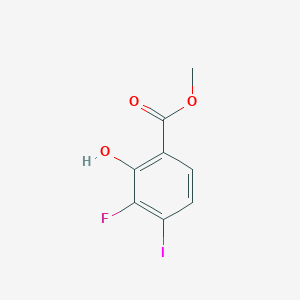

Methyl 3-fluoro-4-iodo-2-hydroxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6FIO3 |

|---|---|

Molecular Weight |

296.03 g/mol |

IUPAC Name |

methyl 3-fluoro-2-hydroxy-4-iodobenzoate |

InChI |

InChI=1S/C8H6FIO3/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3,11H,1H3 |

InChI Key |

QTVAYRMDYNGCET-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)I)F)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Methyl 3 Fluoro 4 Iodo 2 Hydroxybenzoate

Retrosynthetic Analysis of Methyl 3-fluoro-4-iodo-2-hydroxybenzoate

A retrosynthetic analysis of the target molecule suggests several possible disconnections. The ester group can be disconnected via a Fischer-Speier esterification, leading back to the corresponding carboxylic acid, 3-fluoro-4-iodo-2-hydroxybenzoic acid. The iodine atom can be retrosynthetically removed through an electrophilic aromatic substitution, pointing to 3-fluoro-2-hydroxybenzoic acid as a key intermediate.

Further disconnection of the hydroxyl group could suggest a starting material like 3-fluorobenzoic acid, which would require a regioselective ortho-hydroxylation. Alternatively, the fluorine atom could be introduced at a later stage, perhaps starting from a pre-functionalized aniline derivative via the Sandmeyer or Balz-Schiemann reaction. A plausible retrosynthetic pathway is outlined below, starting from the commercially available 3-fluoro-4-methylbenzoic acid ossila.com.

Retrosynthetic Pathway:

Ester Disconnection: this compound is disconnected to 3-fluoro-4-iodo-2-hydroxybenzoic acid and methanol (B129727).

Iodine Disconnection: 3-fluoro-4-iodo-2-hydroxybenzoic acid is traced back to 3-fluoro-2-hydroxybenzoic acid, which would require a regioselective iodination.

Hydroxyl and Carboxyl Disconnection: 3-fluoro-2-hydroxybenzoic acid can be envisioned as arising from 2-fluoro-6-nitrotoluene through a series of transformations including reduction of the nitro group, diazotization and hydrolysis to introduce the hydroxyl group, and oxidation of the methyl group to a carboxylic acid.

This analysis highlights the critical transformations required: fluorination, iodination, esterification, and hydroxylation, each of which presents unique challenges and requires specific synthetic strategies.

Precursor Synthesis and Functional Group Transformations

The successful synthesis of this compound hinges on the efficient preparation of key precursors and the selective application of functional group transformations.

Fluorinated benzoic acids are crucial intermediates in the synthesis of many pharmaceutical and agrochemical compounds. ossila.comglobalscientificjournal.com The introduction of fluorine into an aromatic ring can be achieved through various methods. For precursors to the target molecule, a common starting material could be a fluorinated toluic acid, such as 4-fluoro-3-methylbenzoic acid. ossila.com Alternatively, fluorinated benzoic acid derivatives can be synthesized from appropriately substituted anilines via diazotization followed by a Balz-Schiemann reaction. The nitration of difluorobenzoic acids has also been explored to produce fluorinated nitrobenzoic acids, which can then be converted to other functional groups. acs.org

| Starting Material | Reagents | Product | Reference |

| 3,5-Dinitro-4-fluorobenzoic acid | H₂, Catalyst | 3,5-Diamino-4-fluorobenzoic acid | acs.org |

| 3,4-Difluorobenzoic acid | HNO₃, H₂SO₄ | 2-Nitro-4,5-difluorobenzoic acid | acs.org |

| 2,4-dichloro-5-fluorobenzoic acid | HNO₃, H₂SO₄ | 2,4-dichloro-5-fluoro-3-nitro-benzoic acid | google.com |

This table presents examples of synthetic transformations used to produce fluorinated benzoic acid derivatives.

The introduction of an iodine atom onto the aromatic ring is a key step. Aromatic iodination is a type of electrophilic aromatic substitution. fiveable.me Due to the moderate reactivity of iodine, an activating agent, such as an oxidizing agent or a Lewis acid, is typically required. tandfonline.com Common iodinating agents include molecular iodine (I₂) in the presence of an oxidizing agent like nitric acid or hydrogen peroxide, N-iodosuccinimide (NIS), and iodine monochloride (ICl). tandfonline.com

For a substrate like 3-fluoro-2-hydroxybenzoic acid, the powerful activating and ortho-, para-directing effect of the hydroxyl group would direct the incoming electrophile (I⁺) to the position para to it, which is the desired C4 position. The reaction is typically regioselective due to the strong directing effect of the hydroxyl group.

| Iodinating System | Substrate Type | Key Features | Reference |

| I₂ / Oxidizing Agent | Activated aromatics | Requires activation of I₂ to an electrophilic species. | tandfonline.com |

| KI / H₂O₂ | Aromatic compounds | An environmentally friendly method using an in-situ generated electrophile. tandfonline.com | tandfonline.com |

| HIO₃ / H₂SO₄ | Deactivated arenes | A strong system capable of iodinating less reactive rings. nih.gov | nih.gov |

| N-Iodosuccinimide (NIS) | Phenols, Anilines | Mild conditions, often used for sensitive substrates. | manac-inc.co.jp |

This table summarizes various strategies for the iodination of aromatic systems.

Esterification of the carboxylic acid group in the presence of a phenolic hydroxyl group requires careful selection of reaction conditions to avoid O-acylation of the phenol. The Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of alcohol (methanol in this case) in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl), is a common and effective method. google.com The phenolic hydroxyl group is generally less nucleophilic than the alcohol, particularly under acidic conditions where the carboxylic acid is protonated, which favors the desired ester formation.

Alternatively, carbodiimide-mediated couplings can be employed for the selective esterification of carboxylic acids in the presence of phenols. nih.gov

| Method | Reagents | Conditions | Selectivity | Reference |

| Fischer-Speier | Methanol, H₂SO₄ | Reflux | High for carboxylic acid over phenol | google.com |

| Thionyl Chloride | Methanol, SOCl₂ | 0°C to 70°C | High for carboxylic acid | |

| Carbodiimide Coupling | Alcohol, DCC/EDC, DMAP | Room Temperature | Can be highly selective for carboxylic acids | nih.gov |

This table outlines common esterification methods suitable for substituted phenolic benzoic acids.

Introducing a hydroxyl group ortho to a carboxylic acid is a challenging transformation. Directed ortho-metalation (DoM) is a powerful strategy. This involves deprotonation at the position ortho to a directing group (in this case, the carboxylate) using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophilic oxygen source (e.g., molecular oxygen or a peroxide). However, this method can be sensitive to other functional groups on the ring.

More recently, transition-metal-catalyzed C-H hydroxylation has emerged as a promising alternative. acs.org Palladium-catalyzed ortho-hydroxylation of benzoic acids has been achieved using various oxidants. acs.orgsemanticscholar.org Iron-based catalysts have also been shown to mediate the ortho-hydroxylation of benzoic acids using hydrogen peroxide. nih.govbrandeis.eduresearchgate.net These methods offer a more direct route to ortho-hydroxybenzoic acids from their benzoic acid precursors.

Direct Synthesis Approaches and Optimization Studies

A direct, multi-step synthesis of this compound would involve a carefully planned sequence of the reactions described above. A hypothetical synthetic route could start from 3-fluoro-4-methylanisole.

Ortho-Lithiation and Hydroxylation: The starting anisole could be subjected to directed ortho-lithiation followed by reaction with an electrophilic oxygen source to install the hydroxyl group at the C2 position.

Iodination: The resulting 3-fluoro-2-hydroxy-4-methylanisole would then be iodinated. The strong activating effect of the hydroxyl group should direct iodine to the C4 position, displacing the methyl group in an ipso-iodination or requiring a prior demethylation step. A more plausible route would involve iodination at the C6 position, which is also activated.

Oxidation and Esterification: The methyl group would then be oxidized to a carboxylic acid, followed by esterification.

Given the lack of specific literature on this exact molecule, optimization studies would be crucial. Key parameters for optimization would include:

Iodination: Screening different iodinating agents (NIS, I₂/H₂O₂, ICl) and reaction conditions (solvent, temperature) to maximize regioselectivity and yield.

Esterification: Optimizing the acid catalyst concentration and reaction time to ensure complete conversion without side reactions.

Hydroxylation: If using a catalytic approach, optimizing the catalyst loading, oxidant, and ligands to achieve high efficiency and selectivity.

Each step would require careful purification and characterization of the intermediates to ensure the final product is obtained with high purity.

One-Pot Reaction Sequences for Multi-Substituted Benzoates

One-pot synthesis, a strategy where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. While a specific one-pot synthesis for this compound is not extensively documented, the principles of this approach can be applied. A hypothetical one-pot synthesis could involve the sequential addition of halogenating agents to a suitable 2-hydroxybenzoate precursor. For instance, starting with methyl 2-hydroxybenzoate, a carefully orchestrated sequence of fluorination and iodination under compatible reaction conditions could potentially yield the desired product. The success of such a strategy would hinge on the differential reactivity of the aromatic positions and the ability to control the selectivity of each halogenation step.

Sequential Halogenation and Hydroxylation Strategies

A more conventional and often more controllable approach involves the stepwise introduction of the substituents. A plausible synthetic route could commence with a commercially available fluorinated or iodinated precursor, followed by the introduction of the remaining functional groups.

One potential pathway begins with 3-fluorophenol. Regioselective iodination of 3-fluorophenol would be a critical step to introduce the iodine atom at the 4-position, yielding 3-fluoro-4-iodophenol. Subsequent carboxylation of this intermediate, followed by esterification, would lead to the final product. The directing effects of the existing substituents (fluoro and hydroxyl groups) would play a crucial role in achieving the desired regiochemistry during the iodination step.

Alternatively, a synthesis could start from a salicylic (B10762653) acid derivative. For example, beginning with 3-fluorosalicylic acid, a regioselective iodination at the 4-position would be required. The electron-donating hydroxyl group and the electron-withdrawing carboxyl and fluoro groups would direct the incoming electrophilic iodine. Following successful iodination, a straightforward esterification with methanol would yield this compound.

The table below outlines a potential sequential synthetic approach.

| Step | Starting Material | Reagent(s) | Intermediate/Product | Key Transformation |

| 1 | 3-Fluorophenol | Iodinating agent (e.g., I2, NIS) | 3-Fluoro-4-iodophenol | Electrophilic Iodination |

| 2 | 3-Fluoro-4-iodophenol | CO2, base (Kolbe-Schmitt reaction) | 3-Fluoro-4-iodo-2-hydroxybenzoic acid | Carboxylation |

| 3 | 3-Fluoro-4-iodo-2-hydroxybenzoic acid | Methanol, Acid catalyst | This compound | Esterification |

Catalytic Systems in the Synthesis of Halogenated Phenolic Esters

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound can benefit significantly from the application of various catalytic systems for the key halogenation and functionalization steps.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Halide Systems

Palladium catalysis is a cornerstone of C-H functionalization and cross-coupling reactions. In the context of synthesizing the target molecule, palladium catalysts could be employed for the regioselective iodination of a 3-fluoro-2-hydroxybenzoate precursor. Directed C-H activation, where a functional group on the substrate directs the catalyst to a specific position, is a powerful strategy. The hydroxyl or carboxyl group of a salicylic acid derivative could serve as a directing group to facilitate ortho-iodination.

| Catalyst System | Substrate Type | Reaction Type | Potential Application in Synthesis |

| Pd(OAc)2 / Directing Group | Aromatic C-H bond | C-H Iodination | Regioselective iodination of a 3-fluoro-2-hydroxybenzoate. |

| Pd(0) catalyst / Organoboron reagent | Aryl halide | Suzuki-Miyaura Coupling | Could be used to build the aromatic core if starting from simpler precursors. |

Copper-Mediated Functionalizations

Copper-mediated reactions have emerged as a versatile and cost-effective alternative to palladium-catalyzed processes for certain transformations. Notably, copper catalysis is particularly effective for the fluorination of aryl halides. A potential synthetic strategy could involve the synthesis of methyl 4-iodo-2-hydroxybenzoate, followed by a copper-mediated fluorination to introduce the fluorine atom at the 3-position. The success of this approach would depend on the regioselectivity of the fluorination on the iodinated phenolic ester.

| Catalyst/Mediator | Substrate Type | Reaction Type | Potential Application in Synthesis |

| Cu(I) or Cu(II) salts | Aryl iodide | Nucleophilic Fluorination | Introduction of the fluorine atom onto a 4-iodo-2-hydroxybenzoate intermediate. |

| Copper catalyst | Aryl halide and various nucleophiles | Ullmann Condensation | Formation of C-O or C-N bonds if further derivatization is needed. |

Photoredox Catalysis in Halogenation/Functionalization

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling radical-mediated transformations under mild conditions. This approach can be applied to halogenation reactions. For instance, photoredox catalysis can be used for the bromination of phenols, suggesting its potential for other halogenations like iodination. mdpi.com A photoredox-catalyzed approach could offer a mild and selective method for the introduction of the iodine atom onto a fluorinated phenolic precursor.

| Photocatalyst | Reagent(s) | Reaction Type | Potential Application in Synthesis |

| Ru(bpy)3Cl2 or similar | Halogen source (e.g., CBr4, I2) | Radical Halogenation | Regioselective iodination of a 3-fluoro-2-hydroxybenzoate precursor under mild conditions. |

| Organic dyes | Electron donor/acceptor | Single Electron Transfer | Initiation of radical cascades for functionalization. |

Regioselective Functionalization Strategies

Achieving the desired 3-fluoro-4-iodo substitution pattern on a 2-hydroxybenzoate ring demands a high degree of regiocontrol. The directing effects of the substituents already present on the aromatic ring are paramount. The hydroxyl group is a strong ortho-, para-director, while the ester and fluoro groups are deactivating and meta-directing (with the fluoro group also exhibiting some ortho-, para-directing character due to its lone pairs).

Strategic blocking and deblocking of certain positions, or the use of directing groups that can be later removed, are common tactics to achieve regioselectivity. For the synthesis of this compound, a careful analysis of the electronic and steric effects of the substituents at each stage of the synthesis is crucial for predicting and controlling the outcome of the halogenation reactions.

The table below summarizes the directing effects of the relevant functional groups.

| Functional Group | Position on Benzoate (B1203000) Ring | Electronic Effect | Directing Influence |

| -OH | 2 | Activating, Electron-donating | Ortho, Para |

| -COOCH3 | 1 | Deactivating, Electron-withdrawing | Meta |

| -F | 3 | Deactivating (inductive), Donating (resonance) | Ortho, Para |

By carefully selecting the order of reactions and the catalytic system, chemists can navigate the complex interplay of these directing effects to achieve the synthesis of this compound with high precision.

Mechanistic Investigations of Key Synthetic Steps

The synthesis of this compound involves critical halogenation and esterification steps. Understanding the underlying mechanisms of these transformations is crucial for optimizing reaction conditions and maximizing yields. This section delves into the mechanistic details, focusing on reaction intermediates, transition state analysis, and the influence of reaction parameters.

Elucidation of Reaction Intermediates

The synthetic pathway to this compound likely proceeds through two key transformations: electrophilic iodination of a substituted benzoic acid precursor and subsequent esterification. The nature of the intermediates in each step dictates the reaction's progress and outcome.

In the electrophilic iodination of the aromatic ring, the reaction is believed to proceed through the formation of a sigma-complex, also known as an arenium ion. This intermediate arises from the attack of the electron-rich aromatic ring on an electrophilic iodine species (e.g., I⁺) quora.commasterorganicchemistry.com. The stability of this carbocationic intermediate is a key factor in determining the reaction rate. For substituted phenols, the hydroxyl group is a strong activating group, directing the incoming electrophile to the ortho and para positions. The presence of a fluorine atom at the 3-position will also influence the electron distribution and the stability of the arenium ion intermediate.

The iodination of phenols can be complex, with the potential for the formation of various iodinated species dtu.dkmanac-inc.co.jp. The reaction can be influenced by the choice of iodinating agent. For instance, the use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) can lead to different intermediate structures and reaction kinetics compared to molecular iodine researchgate.net. Quantum chemical calculations on the iodination of benzene derivatives have shown that the reaction can proceed through both π- and σ-complexes as intermediates researchgate.net.

For the esterification of the carboxylic acid group with methanol, the reaction, typically acid-catalyzed, involves the formation of a tetrahedral intermediate. The process begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Methanol, acting as a nucleophile, then attacks the carbonyl carbon, leading to the formation of the tetrahedral intermediate researchgate.net. This intermediate is unstable and subsequently eliminates a molecule of water to form the final ester product. The efficiency of this step is often improved by using an excess of the alcohol or by removing water as it is formed to drive the equilibrium towards the product side beilstein-journals.org.

| Reaction Step | Key Intermediate | Description |

| Electrophilic Iodination | Sigma-complex (Arenium ion) | A carbocationic intermediate formed by the attack of the aromatic ring on an electrophilic iodine species. Its stability influences the reaction rate and regioselectivity. |

| Esterification | Tetrahedral Intermediate | Formed after the nucleophilic attack of methanol on the protonated carbonyl carbon of the carboxylic acid. It subsequently collapses to form the ester and water. |

Transition State Analysis in Halogenation and Esterification

The transition state is the highest energy point along the reaction coordinate and its structure provides insight into the factors that control the reaction rate.

In the halogenation step, the rate-determining step is typically the formation of the sigma-complex quora.com. The transition state leading to this intermediate will involve the partial formation of the new carbon-iodine bond and the partial breaking of the aromatic π-system. Computational studies on the electrophilic halogenation of arenes suggest that the geometry and energy of this transition state are influenced by the nature of the electrophile and the substituents on the aromatic ring researchgate.netresearchgate.net. For the iodination of a fluorinated hydroxybenzoic acid, the transition state will be stabilized by the electron-donating hydroxyl group and influenced by the electron-withdrawing, yet ortho,para-directing, fluorine atom.

In the acid-catalyzed esterification reaction, the formation and breakdown of the tetrahedral intermediate involve several transition states. The transition state for the initial nucleophilic attack of methanol on the protonated carbonyl group is crucial. The energy of this transition state is lowered by the acid catalyst, which increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack beilstein-journals.org. The subsequent elimination of water from the tetrahedral intermediate also proceeds through a high-energy transition state.

| Reaction Step | Key Transition State | Influencing Factors |

| Electrophilic Iodination | Formation of the sigma-complex | Nature of the iodinating agent, electronic effects of the -OH, -F, and -COOH substituents, and solvent polarity. |

| Esterification | Nucleophilic attack of methanol | Acid catalyst concentration, steric hindrance around the carbonyl group, and temperature. |

Role of Solvent Effects and Temperature on Reaction Kinetics

The kinetics of both the halogenation and esterification steps are significantly influenced by the reaction solvent and temperature.

Solvent Effects:

In electrophilic aromatic substitution reactions like iodination, the polarity of the solvent can play a crucial role. Polar solvents can stabilize the charged intermediates, such as the arenium ion, thereby lowering the activation energy and increasing the reaction rate. However, the choice of solvent can also affect the regioselectivity of the reaction, particularly in the halogenation of phenols youtube.comrsc.org. For instance, the ortho:para ratio in the bromination of phenols has been shown to be highly dependent on the solvent used rsc.org. In the context of synthesizing this compound, a solvent that can effectively solvate the intermediates without deactivating the electrophile would be ideal.

For the esterification reaction, the solvent can influence the reaction equilibrium. While the reaction can be carried out without a solvent using an excess of the alcohol, an inert solvent is often used to control the temperature and facilitate the removal of water, for example, through azeotropic distillation. The polarity of the solvent can also affect the rate of the acid-catalyzed reaction.

Temperature Effects:

The rate of both halogenation and esterification reactions generally increases with temperature , as predicted by the Arrhenius equation. For the esterification of salicylic acid derivatives, higher temperatures have been shown to lead to higher reaction rates and yields google.comdergipark.org.trresearchgate.net. However, excessively high temperatures can lead to side reactions and decomposition of the product. Therefore, an optimal temperature must be determined to achieve a reasonable reaction rate while maintaining high selectivity and yield.

The following table summarizes the expected influence of solvent and temperature on the key synthetic steps:

| Parameter | Electrophilic Iodination | Esterification |

| Solvent Polarity | Increased polarity can stabilize the arenium ion intermediate, potentially increasing the reaction rate. Can influence regioselectivity. | Can influence reaction rate and equilibrium position. |

| Temperature | Increased temperature generally increases the reaction rate. | Increased temperature increases the reaction rate, but can also lead to side reactions if too high. |

Following a comprehensive search for scientific literature, it has been determined that there are no specific computational chemistry or theoretical investigation studies available for the compound “this compound.”

Therefore, it is not possible to generate an article with detailed research findings, data tables, and specific analysis for the requested outline sections:

Computational Chemistry and Theoretical Investigations

Nonlinear Optical (NLO) Properties Assessment

While the methodologies mentioned in the outline are standard in computational chemistry, their application and the resulting data are unique to each specific molecule. Without published research on Methyl 3-fluoro-4-iodo-2-hydroxybenzoate, any attempt to provide this information would be speculative and would not adhere to the required standards of scientific accuracy.

Ab Initio and Semi-Empirical Methods for Molecular Properties

Ab initio methods , which are derived from first principles, utilize the fundamental laws of quantum mechanics to study molecular systems without the inclusion of experimental parameters. These methods are known for their high accuracy, providing a reliable theoretical framework for determining molecular structures, energies, and other properties. High-level composite methods like Gaussian-3 (G3) and Gaussian-4 (G4) are particularly robust for calculating thermochemical data, such as enthalpies of formation.

The table below showcases the kind of thermochemical data that can be obtained from such high-level ab initio calculations, using the findings for methyl 2-hydroxybenzoate as a representative example.

Table 1: Representative Thermochemical Data from Ab Initio Calculations for Methyl 2-hydroxybenzoate

| Property | G3MP2 Value (kJ/mol) | G4 Value (kJ/mol) |

|---|---|---|

| Gas-Phase Enthalpy of Formation | -445.5 | -443.9 |

Data sourced from studies on methyl 2-hydroxybenzoate and presented as an illustration of the output of ab initio methods. researchgate.net

Semi-empirical methods , in contrast, offer a computationally less intensive alternative by incorporating some experimental parameters to simplify the complex equations of quantum mechanics. mpg.dewikipedia.org Methods like AM1, PM3, and the more recent OMx series are significantly faster than ab initio calculations, making them suitable for studying larger molecules or for high-throughput screening of molecular properties. mpg.denih.gov While they are generally less accurate than ab initio approaches, they can provide valuable qualitative insights and trends in molecular properties. mpg.dersc.org

The application of semi-empirical methods to a molecule like this compound could efficiently predict its geometric parameters, such as bond lengths and angles, as well as electronic properties like dipole moment and orbital energies (HOMO/LUMO). These calculated parameters are crucial for understanding the molecule's reactivity and intermolecular interactions.

The following interactive table provides a hypothetical example of molecular properties for this compound that could be determined using semi-empirical methods, based on typical outputs from such calculations.

Table 2: Hypothetical Molecular Properties of this compound Calculated by Semi-Empirical Methods

| Molecular Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 2.5 D |

| HOMO Energy (eV) | -9.8 eV |

| LUMO Energy (eV) | -1.5 eV |

These values are illustrative and represent the type of data generated by semi-empirical calculations. Specific calculations for this compound have not been reported.

Derivatization and Chemical Transformations of Methyl 3 Fluoro 4 Iodo 2 Hydroxybenzoate

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is a primary site for derivatization, readily undergoing reactions such as etherification and esterification, and participating in metal chelation.

Etherification and Esterification

The hydroxyl group of Methyl 3-fluoro-4-iodo-2-hydroxybenzoate can be readily converted to an ether or an ester. Etherification is typically achieved by reacting the compound with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the hydroxyl group and form a more nucleophilic phenoxide ion.

Esterification of the phenolic hydroxyl can be accomplished by reaction with an acyl chloride or an acid anhydride in the presence of a base like pyridine or triethylamine. Due to the electronic effects of the fluorine and iodine substituents, the reactivity of the hydroxyl group may be modulated compared to simpler phenols.

| Reaction Type | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Etherification | Alkyl halide (e.g., CH3I, C2H5Br), Base (e.g., K2CO3, NaH) | Solvent (e.g., Acetone, DMF), Room Temperature to Reflux | Methyl 3-fluoro-4-iodo-2-alkoxybenzoate |

| Esterification | Acyl chloride (e.g., CH3COCl) or Acid anhydride (e.g., (CH3CO)2O), Base (e.g., Pyridine, Et3N) | Solvent (e.g., Dichloromethane, THF), 0 °C to Room Temperature | Methyl 2-acyloxy-3-fluoro-4-iodobenzoate |

Metal Chelation Studies

The ortho-hydroxybenzoic acid motif present in this molecule is a well-known chelating agent for various metal ions. The hydroxyl group and the carbonyl oxygen of the ester can form a six-membered chelate ring with a metal ion. The presence of the electron-withdrawing fluorine and iodine atoms can influence the acidity of the hydroxyl group and the electron density on the carbonyl oxygen, thereby affecting the stability and spectroscopic properties of the resulting metal complexes. Studies on similar fluorinated salicylic (B10762653) acid derivatives have shown the formation of highly fluorescent ternary complexes with trivalent lanthanide ions like terbium (Tb³⁺) and the formation of pH-dependent isomers with divalent metal ions such as copper (Cu²⁺) ossila.com.

| Metal Ion | Potential Coordination Sites | Expected Complex Type | Noteworthy Properties |

|---|---|---|---|

| Cu(II) | Hydroxyl oxygen, Carbonyl oxygen | Bidentate chelate | pH-dependent isomer formation |

| Fe(III) | Hydroxyl oxygen, Carbonyl oxygen | Bidentate chelate | Formation of colored complexes |

| Tb(III) | Hydroxyl oxygen, Carbonyl oxygen | Bidentate chelate | Potential for fluorescence enhancement |

Reactions Involving the Ester Moiety

The methyl ester group is another key site for chemical transformations, primarily through hydrolysis and transesterification reactions.

Hydrolysis to the Corresponding Benzoic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-fluoro-4-iodo-2-hydroxybenzoic acid, under either acidic or basic conditions. Basic hydrolysis, often carried out with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide followed by acidification, is typically a more facile and common method for this transformation.

Transesterification Reactions

Transesterification allows for the conversion of the methyl ester to other alkyl esters. This reaction is typically catalyzed by an acid or a base and involves reacting the methyl ester with a different alcohol, often in large excess to drive the equilibrium towards the desired product. The reactivity in transesterification can be influenced by the steric bulk of the incoming alcohol.

| Reaction Type | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Hydrolysis (Basic) | Base (e.g., NaOH, KOH), H2O, then Acid (e.g., HCl) | Solvent (e.g., Methanol (B129727)/Water), Reflux | 3-Fluoro-4-iodo-2-hydroxybenzoic acid |

| Transesterification | Alcohol (R'OH), Acid or Base catalyst | Excess alcohol as solvent, Reflux | Alkyl 3-fluoro-4-iodo-2-hydroxybenzoate |

Transformations of the Halogen Substituents

The iodo and fluoro substituents on the aromatic ring offer opportunities for further functionalization, particularly through cross-coupling and nucleophilic substitution reactions.

The carbon-iodine bond is a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 4-position of the benzene ring. Examples of such transformations include the Suzuki, Sonogashira, Stille, and Buchwald-Hartwig amination reactions. These reactions are generally tolerant of the other functional groups present in the molecule. For instance, the aryl-iodide functionality of methyl 4-iodobenzoate readily undergoes Sonogashira coupling wikipedia.org.

The carbon-fluorine bond is generally strong and less reactive than the carbon-iodine bond. However, under specific conditions, particularly if the ring is sufficiently activated by electron-withdrawing groups, the fluorine atom can undergo nucleophilic aromatic substitution (SNA_r). Given the presence of the ester and iodo groups, which are electron-withdrawing, and the hydroxyl group, which is activating, the feasibility of SNA_r at the 3-position would depend on the specific nucleophile and reaction conditions. In some cases, fluorine substitution can occur in the presence of strong nucleophiles and appropriate reaction conditions beilstein-journals.orgsemanticscholar.org.

| Reaction Type | Halogen Involved | Typical Reagents | Product Type |

|---|---|---|---|

| Suzuki Coupling | Iodine | Arylboronic acid, Pd catalyst, Base | 4-Aryl-3-fluoro-2-hydroxybenzoate derivative |

| Sonogashira Coupling | Iodine | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 4-Alkynyl-3-fluoro-2-hydroxybenzoate derivative |

| Stille Coupling | Iodine | Organostannane, Pd catalyst | 4-Alkyl/Aryl-3-fluoro-2-hydroxybenzoate derivative |

| Buchwald-Hartwig Amination | Iodine | Amine, Pd catalyst, Base | 4-Amino-3-fluoro-2-hydroxybenzoate derivative |

| Nucleophilic Aromatic Substitution | Fluorine | Strong nucleophile (e.g., alkoxide, thiolate) | 3-Substituted-4-iodo-2-hydroxybenzoate derivative |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) at Aryl Halides

The iodine atom at the 4-position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the 4-position. The reaction is known for its mild conditions and tolerance of various functional groups.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. In the case of this compound, this reaction would be catalyzed by a palladium complex and a copper(I) co-catalyst, leading to the formation of a 4-alkynyl derivative. This transformation is valuable for the synthesis of conjugated systems and natural products.

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene to form a substituted alkene. This palladium-catalyzed reaction would enable the introduction of a vinyl group at the 4-position of the benzene ring. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions.

A summary of the expected cross-coupling reactions is presented in the table below.

| Reaction | Coupling Partner | Catalyst System | Expected Product |

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | Methyl 3-fluoro-2-hydroxy-4-R-benzoate |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) salt, Base | Methyl 3-fluoro-2-hydroxy-4-(alkynyl)-benzoate |

| Heck | R-CH=CH₂ | Pd catalyst, Base | Methyl 3-fluoro-2-hydroxy-4-(alkenyl)-benzoate |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway, particularly given the presence of the electron-withdrawing fluorine atom and the potential for the hydroxyl and ester groups to influence the electron density of the aromatic ring. While the iodine is the better leaving group in transition metal-catalyzed reactions, the highly electronegative fluorine atom can activate the ring for nucleophilic attack, especially at the carbon to which it is attached.

However, for a successful SNAr reaction, a strong electron-withdrawing group is typically required ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In this compound, the activating groups are not ideally positioned for SNAr at the fluorine position. Therefore, SNAr reactions are more likely to occur under forcing conditions or with highly reactive nucleophiles. Potential nucleophiles could include alkoxides, thiolates, and amines.

Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, could potentially be employed to replace the iodine atom with another halogen. For instance, treatment with a fluoride salt in a polar aprotic solvent could lead to the corresponding 4-fluoro derivative. Conversely, it is less likely that the fluorine atom could be displaced by other halogens under typical Finkelstein conditions due to the strength of the carbon-fluorine bond.

Cyclization and Annulation Reactions

The strategic placement of functional groups in derivatives of this compound can facilitate intramolecular cyclization reactions. For example, after a Sonogashira coupling to introduce an alkyne at the 4-position, the proximate hydroxyl group at the 2-position could participate in a cyclization to form a benzofuran ring system. Similarly, annulation reactions, where a new ring is fused onto the existing benzene ring, could be designed by introducing appropriate reactive partners through cross-coupling reactions.

Formation of Complex Molecular Architectures

The ability to selectively functionalize this compound at multiple positions makes it a valuable precursor for the synthesis of complex molecular architectures. Through a sequence of reactions, such as an initial cross-coupling at the iodine position, followed by modification of the hydroxyl or ester groups, and potentially a later-stage reaction involving the fluorine atom, highly substituted and intricate molecules can be constructed. This step-wise functionalization allows for precise control over the final structure, which is crucial in the synthesis of pharmaceuticals and other advanced materials.

Supramolecular Chemistry and Crystal Engineering of Halogenated Benzoates

Hydrogen Bonding Motifs and Networks in Solid-State Structures

Hydrogen bonds are among the most significant interactions in determining the supramolecular architecture of organic molecules. Their directionality and strength make them reliable tools in crystal engineering.

In the structure of Methyl 2-hydroxy-4-iodobenzoate, the hydroxyl group acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, forming a classic O-H···O intermolecular hydrogen bond. iucr.orgresearchgate.net This interaction typically leads to the formation of centrosymmetric dimers. It is highly probable that Methyl 3-fluoro-4-iodo-2-hydroxybenzoate would exhibit similar O-H···O hydrogen bonding, linking molecules into dimeric or catemeric motifs.

| Interaction Type | Typical Donor | Typical Acceptor | Expected Role in Crystal Packing |

| O-H···O | Hydroxyl Group | Carbonyl Oxygen | Formation of dimers or chains |

| C-H···O | Aromatic C-H, Methyl C-H | Carbonyl Oxygen | Stabilization of the 3D network |

| C-H···F | Aromatic C-H, Methyl C-H | Fluorine | Directional packing influence |

A prominent feature of 2-hydroxybenzoate derivatives, including methyl salicylate and its analogues, is the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester functionality. eurjchem.comacs.orgresearchgate.netcdnsciencepub.com This interaction results in the formation of a stable six-membered ring, which significantly influences the conformation of the molecule.

Studies on methyl salicylate have shown that this intramolecular hydrogen bond is robust and persists in the gaseous, liquid, and solid states. eurjchem.comcdnsciencepub.com The crystal structure of Methyl 2-hydroxy-4-iodobenzoate confirms the presence of this intramolecular O-H···O hydrogen bond. iucr.orgresearchgate.netiucr.org It is therefore highly anticipated that this compound will also exhibit a strong intramolecular hydrogen bond, which will be a dominant factor in determining its molecular conformation and will compete with the formation of intermolecular hydrogen bonds.

| Interaction | Donor | Acceptor | Resulting Motif |

| Intramolecular Hydrogen Bond | Hydroxyl (O-H) | Carbonyl Oxygen (C=O) | Stable six-membered pseudo-ring |

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. richmond.edu Consequently, the iodine atom in this compound is a potent halogen bond donor.

The iodine atom can form halogen bonds with various acceptors, such as the carbonyl oxygen or the fluorine atom of neighboring molecules. These C–I···O or C–I···F interactions are highly directional and can be exploited in the rational design of crystal structures. oup.comnih.gov In the context of aromatic iodo-compounds, halogen bonds have been shown to be a robust tool for constructing supramolecular assemblies. richmond.edunih.gov For instance, in the crystal structure of 4-iodobenzonitrile, molecules are linked into chains via strong C≡N···I halogen bonds. nih.gov It is plausible that in the solid state of this compound, C–I···O interactions with the carbonyl group would be a significant supramolecular synthon, complementing the hydrogen-bonding network.

Pi-Stacking Interactions and Aromatic Stacking

Aromatic rings can interact through π-stacking, which encompasses π-π, C-H···π, and lone pair-π interactions. These interactions are crucial in the packing of aromatic molecules. The presence of substituents on the benzene ring significantly modulates the nature and strength of these interactions by altering the electron density of the π-system.

Cocrystallization Studies and Coformer Selection

Cocrystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering the chemical structure of the active molecule. The selection of a suitable coformer is crucial and is guided by the principles of supramolecular chemistry, aiming to form robust and predictable intermolecular interactions.

For this compound, potential coformers could be selected to interact with its key functional groups. For instance, molecules with strong hydrogen bond acceptor groups, such as pyridines or amides, could be chosen to compete with or complement the existing hydrogen bonding patterns. Given the potent halogen bonding ability of the iodine atom, coformers containing strong halogen bond acceptors like N-oxides or other Lewis bases could be employed to form defined supramolecular assemblies. oup.comnih.govacs.org The cocrystallization of benzoic acid with various fluorobenzoic acids has been shown to result in a gradation from solid solutions to true cocrystals, demonstrating the subtle influence of fluorine substitution on supramolecular recognition. acs.org While specific cocrystallization studies for this compound have not been found in the reviewed literature, the principles of supramolecular synthons suggest a rich potential for the formation of novel cocrystals.

| Functional Group on Target Molecule | Potential Coformer Functional Group | Resulting Interaction |

| Hydroxyl (donor) | Pyridyl Nitrogen (acceptor) | O-H···N Hydrogen Bond |

| Carbonyl (acceptor) | Carboxylic Acid (donor) | O-H···O Hydrogen Bond |

| Iodine (halogen bond donor) | N-Oxide (halogen bond acceptor) | C-I···O Halogen Bond |

| Aromatic Ring (π-system) | Aromatic Coformer | π-π Stacking |

Polymorphism and Pseudopolymorphism Investigations

Polymorphism is the ability of a compound to exist in more than one crystalline form, with each form having a different arrangement of molecules in the crystal lattice. Different polymorphs of a substance can exhibit distinct physical properties. Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice.

The study of polymorphism is of paramount importance in the pharmaceutical and materials sciences. For halogenated benzoates, the propensity for polymorphism is influenced by the competition between various intermolecular interactions. For example, m-hydroxybenzoic acid is known to exhibit at least two polymorphic forms, with the stability relationship between them being a subject of thermodynamic investigation. nih.govul.ie Similarly, p-hydroxybenzoic acid also displays polymorphism, where the interplay of intermolecular hydrogen bonding dictates the proton ordering within the carboxylic acid dimer motif. nih.govresearchgate.net

Given the conformational flexibility of the ester group and the potential for different hydrogen and halogen bonding motifs, it is highly probable that this compound could exhibit polymorphism. The specific crystallization conditions, such as the choice of solvent and the rate of cooling, would likely influence which polymorphic form is obtained. However, to date, no specific studies on the polymorphism or pseudopolymorphism of this compound have been reported in the surveyed scientific literature.

Rational Design of Supramolecular Assemblies

The rational design of supramolecular assemblies using specific molecular building blocks is a cornerstone of crystal engineering. This process relies on the predictable nature of non-covalent interactions to guide molecules into forming desired crystalline architectures. The molecule this compound is a prime candidate for such design due to its distinct array of functional groups, each capable of participating in well-defined intermolecular interactions.

The design principles for this molecule revolve around the strategic use of hydrogen bonds and halogen bonds. The hydroxyl (-OH) group is a strong hydrogen-bond donor, while the carbonyl (C=O) of the ester and the fluorine (-F) atom can act as hydrogen-bond acceptors. Simultaneously, the iodine (-I) atom is a potent halogen-bond donor, capable of forming strong, directional interactions with halogen-bond acceptors.

Key Intermolecular Interactions for Rational Design:

Hydrogen Bonding: The ortho-hydroxybenzoate moiety provides a robust platform for forming intramolecular hydrogen bonds between the hydroxyl hydrogen and the carbonyl oxygen. This interaction planarizes the functional groups and can be a predictable starting point for further intermolecular assembly. Intermolecularly, the hydroxyl group can form strong O-H···O bonds with the carbonyl group of an adjacent molecule, leading to the formation of common supramolecular synthons like chains or dimers.

Halogen Bonding: The iodine atom at the C4 position is a key director in the assembly process. Due to the electron-withdrawing nature of the aromatic ring and the adjacent fluorine atom, the iodine atom possesses a region of positive electrostatic potential, known as a σ-hole, on the extension of the C-I covalent bond. nih.gov This electrophilic region can interact favorably with a nucleophilic region (Lewis base) on a neighboring molecule. nih.gov In the case of this compound, potential halogen-bond acceptors include the carbonyl oxygen, the hydroxyl oxygen, or even the fluorine atom of another molecule. The directionality and strength of these I···O or I···F interactions are critical in dictating the final crystal packing.

Role of Fluorine: The fluorine atom at the C3 position serves a dual role. It acts as a weak hydrogen-bond acceptor and its electron-withdrawing properties enhance the σ-hole on the adjacent iodine atom, thereby strengthening its halogen-bonding capability.

The interplay between these competing, yet often complementary, interactions allows for a hierarchical approach to crystal design. By selecting appropriate co-formers or modifying crystallization conditions, it is possible to favor certain interactions over others, leading to different supramolecular architectures such as one-dimensional tapes, two-dimensional sheets, or complex three-dimensional networks. For instance, the introduction of a strong hydrogen-bond acceptor co-crystal could disrupt the benzoate's self-assembly to form new, predictable patterns. Similarly, using a co-former with a strong halogen-bond acceptor site could specifically target the iodine atom to build halogen-bonded co-crystals.

A summary of the potential donor and acceptor sites on this compound is presented below.

| Functional Group | Interaction Type | Role |

| Hydroxyl (-OH) | Hydrogen Bond | Donor |

| Carbonyl (C=O) | Hydrogen Bond | Acceptor |

| Iodine (-I) | Halogen Bond | Donor |

| Fluorine (-F) | Hydrogen/Halogen Bond | Acceptor (Weak) |

| Aromatic Ring | π-π Stacking | N/A |

Q & A

Basic Questions

Q. What are the standard synthetic routes for Methyl 3-fluoro-4-iodo-2-hydroxybenzoate, and how are reactive substituents managed during synthesis?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoate scaffold. For example:

Esterification : Start with 2-hydroxybenzoic acid, followed by methylation using methanol under acidic conditions to form the methyl ester .

Halogenation : Fluorine is introduced via electrophilic aromatic substitution (e.g., using Selectfluor™) at position 3, leveraging the hydroxyl group’s ortho-directing effect. Iodination at position 4 is achieved using N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., BF₃·Et₂O) .

Protection/Deprotection : The hydroxyl group at position 2 may require protection (e.g., acetyl or tert-butyldimethylsilyl groups) during halogenation to prevent side reactions .

Q. How is purity assessed for this compound, and what analytical techniques are recommended?

- Methodological Answer :

- HPLC/GC : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or gas chromatography (GC) with flame ionization detection (FID) is used to confirm purity (>95%). Mobile phases often include acetonitrile/water gradients for HPLC .

- 1H NMR : Characteristic peaks include the methyl ester singlet (~δ 3.8–3.9 ppm), aromatic protons influenced by electron-withdrawing substituents (e.g., fluorine: δ 7.1–7.3 ppm; iodine: δ 7.4–7.6 ppm), and hydroxyl protons (δ 10–12 ppm, broad if unprotected) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Use N95 masks, gloves, and eyeshields to avoid inhalation or skin contact, as halogenated aromatics may irritate the respiratory system .

- Storage : Store in airtight containers at 2–8°C in the dark to prevent degradation. WGK 3 classification indicates moderate environmental hazard, requiring controlled waste disposal .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine and iodine influence regioselectivity in further functionalization?

- Methodological Answer :

- Electronic Effects : Fluorine’s strong electron-withdrawing nature deactivates the ring, directing electrophiles to the para position relative to the hydroxyl group. Iodine’s polarizability facilitates oxidative coupling reactions (e.g., Ullmann or Suzuki-Miyaura couplings) at position 4 .

- Steric Effects : The bulky iodine substituent may hinder reactions at adjacent positions, necessitating optimized catalysts (e.g., Pd(PPh₃)₄ for cross-couplings) .

Q. What strategies mitigate competing side reactions during iodination or fluorination?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) reduce polyhalogenation during iodination .

- Protecting Groups : Temporarily protect the hydroxyl group with acetyl or trimethylsilyl moieties to prevent oxidation or undesired substitutions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction homogeneity .

Q. How can computational modeling predict spectroscopic data or reaction pathways for this compound?

- Methodological Answer :

- DFT Calculations : Density functional theory (DFT) at the B3LYP/6-31G(d) level predicts NMR chemical shifts and IR vibrational frequencies, aiding in structural assignment .

- Reaction Pathway Simulation : Tools like Gaussian or ORCA model transition states for iodination/fluorination, optimizing reaction conditions (e.g., activation energy barriers) .

Q. What are the challenges in scaling up synthesis, and how are they addressed?

- Methodological Answer :

- Purification at Scale : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) to reduce costs .

- Catalyst Loading : Reduce Pd catalyst amounts in cross-couplings by using ligand-accelerated systems (e.g., XPhos) to maintain efficiency .

Data Contradictions and Troubleshooting

Q. How to resolve discrepancies in reported melting points or spectral data across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.